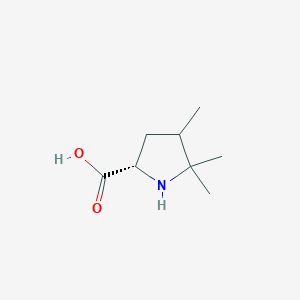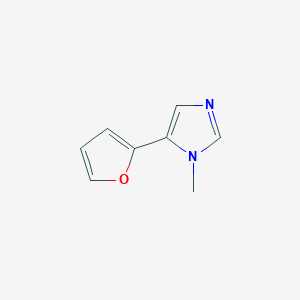
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dimethylisoxazole ring attached to a methylurea moiety
准备方法
The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through the reaction of a suitable diketone with hydroxylamine hydrochloride under acidic conditions. For example, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2,4-pentanedione with hydroxylamine hydrochloride in the presence of acetic acid.
-
Attachment of the Methylurea Moiety: : The synthesized 3,5-dimethylisoxazole is then reacted with an appropriate isocyanate, such as methyl isocyanate, to form the desired this compound. This reaction typically occurs under mild conditions and may require a catalyst to proceed efficiently.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the isoxazole ring may lead to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the isoxazole ring or the urea moiety.
-
Substitution: : The compound can participate in substitution reactions, particularly at the methyl groups on the isoxazole ring. Halogenation, nitration, or sulfonation reactions can introduce various functional groups onto the ring.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound.
科学研究应用
-
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules
-
Biology: : In biological research, the compound has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
-
Medicine: : The compound’s potential therapeutic applications include its use as an inhibitor of specific enzymes or receptors. It may be investigated for its efficacy in treating certain diseases or conditions.
-
Industry: : In industrial applications, 1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea can be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
作用机制
The mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The isoxazole ring and the urea moiety can form hydrogen bonds or hydrophobic interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific biological context and the target molecule.
相似化合物的比较
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea can be compared with other similar compounds to highlight its uniqueness:
-
1-(3,5-Dimethylisoxazol-4-yl)sulfonylproline: : This compound contains a sulfonyl group instead of a urea moiety. It may exhibit different chemical reactivity and biological activity due to the presence of the sulfonyl group.
-
4-(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: : This compound features a benzylphthalazinone moiety attached to the isoxazole ring. It has been studied for its potential as a BRD4 inhibitor with anti-cancer activity .
-
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: : This compound includes a piperidine ring and a sulfonyl group. It may have different pharmacological properties compared to this compound .
属性
CAS 编号 |
98432-43-0 |
|---|---|
分子式 |
C7H11N3O2 |
分子量 |
169.18 g/mol |
IUPAC 名称 |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylurea |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(5(2)12-10-4)9-7(11)8-3/h1-3H3,(H2,8,9,11) |
InChI 键 |
PYOJWYMUHVXMHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)NC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)

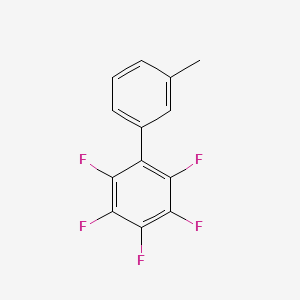

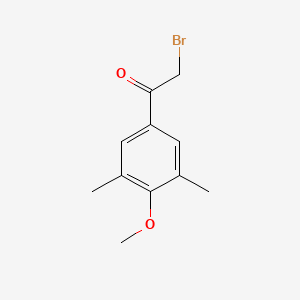
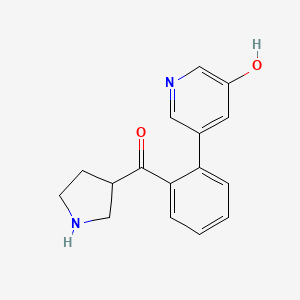
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)
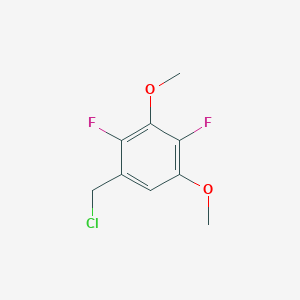
![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)
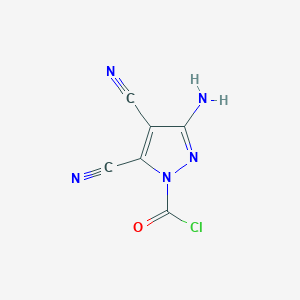
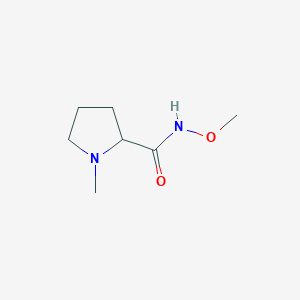
![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)
